molecular formula C19H21NO4 B557747 Fmoc-D-allo-threoninol CAS No. 143143-54-8

Fmoc-D-allo-threoninol

Cat. No.: B557747
CAS No.: 143143-54-8
M. Wt: 327.4 g/mol
InChI Key: YOKDHMTZJSRRIQ-XIKOKIGWSA-N
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Scientific Research Applications

Fmoc-D-allo-threoninol has a wide range of applications in scientific research:

Mechanism of Action

Mode of Action

It is known that the compound has a specific sequence and a chemical formula of C₁₉H₂₁NO₄ . This suggests that it may interact with its targets in a specific manner, leading to certain biochemical changes. The exact nature of these interactions and changes is currently unknown .

Pharmacokinetics

Its molecular weight is 327.38 g/mol , which could influence its bioavailability and pharmacokinetic profile. More research is needed to outline these properties and their impact on the compound’s bioavailability .

Action Environment

The action environment of Fmoc-D-allo-threoninol could be influenced by various factors. For instance, the compound should be stored at temperatures below -15°C , suggesting that temperature could affect its stability. Additionally, safety data sheets indicate that exposure to dust, mist, gas, or vapors should be avoided , implying that these environmental factors could influence the compound’s action and efficacy.

Safety and Hazards

When handling Fmoc-D-allo-threoninol, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Fmoc-D-allo-threoninol, like other Fmoc-protected amino acids, has potential applications in various fields. For instance, self-assembled hydrogels from Fmoc-protected amino acids have been evaluated as potential vehicles for drug delivery . The ease of synthesis and applications as functional materials make Fmoc-protected amino acids attractive for research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-allo-threoninol typically involves the protection of the amino group of D-allo-threoninol with the Fmoc group. This can be achieved by reacting D-allo-threoninol with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents . The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-allo-threoninol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-threoninol: Similar in structure but derived from L-threonine.

    Fmoc-D-threoninol: Similar but lacks the allo configuration.

    Fmoc-D-serinol: Similar but derived from serine.

Uniqueness

Fmoc-D-allo-threoninol is unique due to its specific stereochemistry, which can influence the folding and function of the synthesized peptides. This makes it particularly valuable in the synthesis of peptides with specific structural and functional properties .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKDHMTZJSRRIQ-XIKOKIGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426523
Record name Fmoc-D-allo-threoninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143143-54-8
Record name Fmoc-D-allo-threoninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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